

Synthesis Pathways for D-2-Aminohexanoic Acid-d9: Application Notes and Protocols

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Compound of Interest

Compound Name: D-2-Aminohexanoic acid-d9

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Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **D-2-Aminohexanoic acid-d9**, also known as D-norleucine-d9. This isotopically labeled amino acid is a valuable tool in various research fields, including drug discovery, metabolic studies, and as an internal standard in mass spectrometry-based quantification. The synthesis pathways described herein focus on chemoenzymatic methods to ensure high enantiomeric and isotopic purity. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the synthesis workflows.

Introduction

D-2-Aminohexanoic acid-d9 is a deuterated analog of the non-proteinogenic amino acid D-norleucine. The incorporation of deuterium atoms provides a stable isotopic label, making it an ideal tracer for metabolic fate studies and a reliable internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.^{[1][2][3]} The development of robust and efficient synthesis pathways is crucial for the accessibility of this important research compound.

The primary challenge in synthesizing **D-2-Aminohexanoic acid-d9** lies in achieving high stereoselectivity for the D-enantiomer while simultaneously ensuring a high degree of deuteriation on the hexanoic acid side chain. Chemoenzymatic approaches, which combine

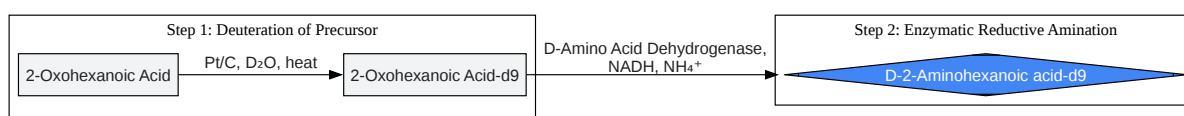
chemical synthesis with enzymatic catalysis, offer a powerful strategy to address these challenges, providing high yields and excellent enantiomeric excess.[4][5][6]

Applications

- **Metabolic Research:** **D-2-Aminohexanoic acid-d9** can be used as a tracer to study amino acid metabolism and protein turnover in vivo. The deuterium label allows for the tracking of the molecule and its metabolites without the use of radioactive isotopes.[7][8]
- **Drug Discovery:** Deuteration of drug candidates can alter their pharmacokinetic profiles by slowing down metabolic processes, potentially leading to improved drug efficacy and safety. [9][10] **D-2-Aminohexanoic acid-d9** can be incorporated into peptide-based drug candidates to investigate these effects.
- **Internal Standard:** Due to its chemical similarity to the unlabeled analog and its distinct mass, **D-2-Aminohexanoic acid-d9** is an excellent internal standard for accurate quantification of D-2-aminohexanoic acid and related compounds in complex biological matrices using LC-MS/MS.[3][11][12][13][14]

Synthesis Pathway Overview

A robust two-step chemoenzymatic pathway is proposed for the synthesis of **D-2-Aminohexanoic acid-d9**. The first step involves the deuteration of the precursor, 2-oxohexanoic acid, followed by an enzymatic reductive amination to stereoselectively introduce the amine group to form the D-enantiomer.



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Caption: Chemoenzymatic synthesis pathway for **D-2-Aminohexanoic acid-d9**.

Experimental Protocols

Protocol 1: Deuteration of 2-Oxohexanoic Acid

This protocol describes the platinum-catalyzed hydrogen-deuterium exchange on the aliphatic chain of 2-oxohexanoic acid.

Materials:

- 2-Oxohexanoic acid
- Platinum on carbon (Pt/C, 5 wt%)
- Deuterium oxide (D₂O, 99.9 atom % D)
- High-pressure reactor
- Celite®

Procedure:

- In a high-pressure reactor, combine 2-oxohexanoic acid (1 g), 5% Pt/C (0.20 g), and D₂O (20 mL).
- Seal the reactor and heat the mixture to 150 °C with continuous stirring for 24 hours.
- After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst.
- Wash the filter cake with a small amount of D₂O.
- Evaporate the filtrate to dryness under reduced pressure to obtain the deuterated product, 2-oxohexanoic acid-d₉.
- The isotopic purity can be determined by ¹H NMR and mass spectrometry.

Protocol 2: Enzymatic Reductive Amination of 2-Oxohexanoic Acid-d₉

This protocol utilizes a D-amino acid dehydrogenase for the stereoselective synthesis of **D-2-Aminohexanoic acid-d9**.

Materials:

- 2-Oxohexanoic acid-d9 (from Protocol 1)
- D-amino acid dehydrogenase (DAADH)
- Nicotinamide adenine dinucleotide, reduced form (NADH)
- Ammonium chloride (NH₄Cl)
- Phosphate buffer (pH 8.0)
- Formate dehydrogenase (FDH) and sodium formate (for NADH regeneration, optional)

Procedure:

- In a reaction vessel, dissolve 2-oxohexanoic acid-d9 (100 mg), NADH (1.2 eq), and NH₄Cl (5 eq) in phosphate buffer (pH 8.0).
- If using an NADH regeneration system, add sodium formate (1.5 eq) and a catalytic amount of FDH.
- Initiate the reaction by adding D-amino acid dehydrogenase.
- Incubate the reaction mixture at 30 °C with gentle agitation for 24-48 hours. Monitor the reaction progress by HPLC or LC-MS.
- Once the reaction is complete, terminate it by adding an equal volume of cold ethanol to precipitate the enzyme.
- Centrifuge the mixture to pellet the precipitated protein.
- The supernatant containing the product can be purified using ion-exchange chromatography.

- Analyze the final product for chemical purity, enantiomeric excess (by chiral HPLC), and isotopic enrichment (by mass spectrometry).

Data Presentation

Table 1: Quantitative Data for the Synthesis of **D-2-Aminohexanoic acid-d9**

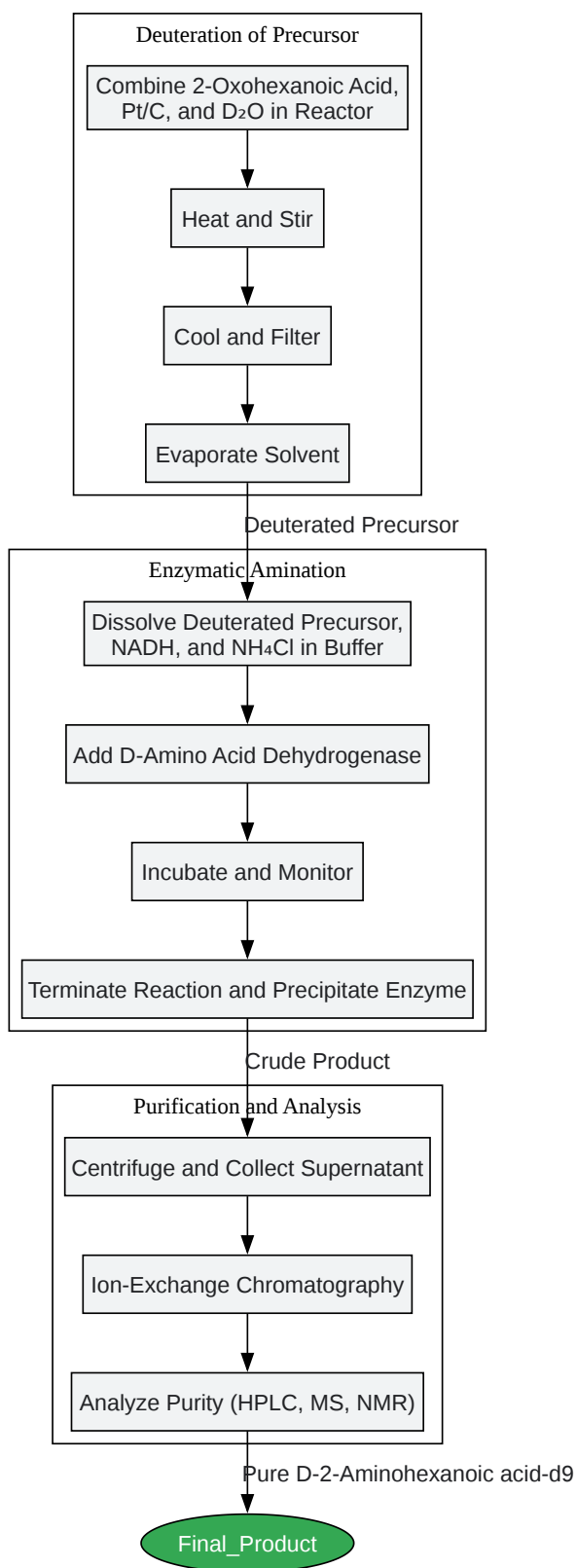
Step	Product	Starting Material	Yield (%)	Isotopic Purity (atom % D)	Enantiomeric Excess (ee %)
1: Deuteration	2-Oxohexanoic acid-d9	2-Oxohexanoic acid	>95	>98	N/A
2: Enzymatic Reductive Amination	D-2-Aminohexanoic acid-d9	2-Oxohexanoic acid-d9	80-90	>98	>99

Note: Yields and purities are based on typical results reported in the literature for similar transformations and may vary depending on specific reaction conditions and enzyme selection.

Table 2: Characterization Data for **D-2-Aminohexanoic acid-d9**

Analysis Method	Expected Results
^1H NMR	Absence or significant reduction of signals corresponding to the protons on the C3 to C6 positions of the hexanoic acid chain. The signal for the α -proton at C2 should be present.
^{13}C NMR	Shifts consistent with the structure of 2-aminohexanoic acid.
Mass Spec.	A molecular ion peak corresponding to the mass of the d9-labeled compound ($\text{C}_6\text{H}_4\text{D}_9\text{NO}_2$), which is approximately 9 mass units higher than the unlabeled analog.
Chiral HPLC	A single major peak corresponding to the D-enantiomer, confirming high enantiomeric excess.

Experimental Workflow Diagram



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Caption: Detailed experimental workflow for the synthesis of **D-2-Aminohexanoic acid-d9**.

Conclusion

The chemoenzymatic synthesis pathway presented provides a reliable and efficient method for producing high-purity **D-2-Aminohexanoic acid-d9**. The detailed protocols and workflows are intended to guide researchers in the successful synthesis and application of this valuable isotopic tracer. The use of enzymatic catalysis ensures the desired stereochemistry, while the platinum-catalyzed deuteration provides high isotopic enrichment. These methods can be adapted for the synthesis of other deuterated D-amino acids for a wide range of research applications.

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